Dirubidium tetrachloroplatinate

solubility alkali-metal tetrachloroplatinate procurement specification

K₂PtCl₄ and (NH₄)₂PtCl₄ fail where low aqueous solubility, gel-based single-crystal growth, or low-temperature phase stability are required. Dirubidium tetrachloroplatinate (Rb₂PtCl₄, ~38.4 wt% Pt) addresses these constraints: its suppressed nucleation rate enables gel-growth crystallization for diffraction-quality single crystals; its sparing solubility (cf. 0.93 g/100 g H₂O for K₂PtCl₄) supports controlled-release Pt(II) delivery in heterogeneous catalyst synthesis and electrodeposition; and the large Rb⁺ ionic radius (1.52 Å) enables ion-exchange chromatographic separation of alkali metals. Supplied as a crystalline solid at research-grade purity.

Molecular Formula Cl4PtRb2
Molecular Weight 507.8 g/mol
CAS No. 13820-56-9
Cat. No. B084007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDirubidium tetrachloroplatinate
CAS13820-56-9
Synonymsdirubidium tetrachloroplatinate
Molecular FormulaCl4PtRb2
Molecular Weight507.8 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2]
InChIInChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4
InChIKeyLRXXQFAXAKNZLK-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dirubidium Tetrachloroplatinate (CAS 13820-56-9): Identity and Baseline Characteristics for Procurement Screening


Dirubidium tetrachloroplatinate (Rb₂PtCl₄, CAS 13820-56-9) is the rubidium salt of the tetrachloroplatinate(II) dianion, belonging to the M₂PtCl₄ class of square-planar platinum(II) coordination compounds [1]. With a molecular weight of 507.8 g/mol and a platinum content of approximately 38.4 wt%, it serves as a Pt(II) precursor for coordination chemistry, catalysis, and materials synthesis . The compound is classified under EC number 237-503-1 and is typically supplied as a crystalline solid at research-grade purity (≥95%, often 98%) [2]. As a member of the alkali-metal tetrachloroplatinate series (M = Li, Na, K, Rb, Cs), its physical properties—particularly solubility, crystal growth behavior, and thermal stability—are strongly modulated by the rubidium cation, creating quantifiable differentiation from the more commonly employed potassium and ammonium analogs.

Why Dirubidium Tetrachloroplatinate Cannot Be Generically Substituted with Potassium or Ammonium Analogs


Within the M₂PtCl₄ series, the cation identity is not spectatorial—it directly governs solubility, nucleation kinetics, crystal habit, and thermal phase stability. The K⁺ and NH₄⁺ salts are widely available and used as default Pt(II) sources, but equimolar substitution of Rb₂PtCl₄ can fail in applications where low aqueous solubility is required (e.g., controlled-release precursor formulations, ion-exchange columns), where gel-based single-crystal growth is the only viable crystallization route, or where low-temperature phase stability is critical [1]. The quantitative evidence below demonstrates that Rb₂PtCl₄ occupies a distinct physico-chemical niche that cannot be replicated by simply adjusting the loading of a potassium or ammonium counterpart.

Quantitative Evidence for Selecting Dirubidium Tetrachloroplatinate over Closest Analogs


Aqueous Solubility Differentiation: Rb₂PtCl₄ Exhibits Low Solubility vs. Readily Soluble K₂PtCl₄ and Na₂PtCl₄

The solubility of alkali-metal tetrachloroplatinates follows a pronounced cation-dependent trend: Li⁺ salt is freely soluble, Na⁺ salt is soluble, K⁺ salt exhibits a quantified solubility of 0.93 g/100 g H₂O at 16 °C, and both Rb⁺ and Cs⁺ salts are described as sparingly soluble (難溶) [1]. This places Rb₂PtCl₄ in a distinctly lower solubility regime compared to K₂PtCl₄, directly impacting handling, formulation in aqueous media, and suitability for controlled-release or heterogeneous-phase applications.

solubility alkali-metal tetrachloroplatinate procurement specification precursor formulation

Crystal Growth Pathway Divergence: Rb₂PtCl₄ Requires Gel-Medium Crystallization Unlike Solution-Grown K₂PtCl₄

A direct comparative study on the preparation of single crystals of alkali precious-metal halides demonstrated that Rb₂PtCl₄ and Cs₂PtCl₄·H₂O could only be grown using a gel method, because solution-based growth failed due to an excessively high nucleation rate [1]. In contrast, K₂PtCl₄ and K₂PdCl₄ single crystals were successfully developed directly from solution [1]. This constitutes a head-to-head experimental demonstration that the rubidium salt possesses fundamentally different crystallization kinetics, mandating a gel-assisted protocol for single-crystal production.

single-crystal growth gel crystallization nucleation control Rb₂PtCl₄ morphology

Low-Temperature Structural Stability Advantage: Rubidium Hexachloroplatinate Remains Stable to 0 K While Potassium Analog Undergoes Incipient Phase Transition

Nuclear quadrupole resonance (NQR) measurements on the related hexachloroplatinate(IV) salts reveal that Rb₂PtCl₆ and Cs₂PtCl₆ remain structurally stable down to 0 K, whereas K₂PtCl₆ exhibits an incipient phase transition [1]. Although direct low-temperature data for the tetrachloroplatinate(II) Rb₂PtCl₄ are absent from the accessible literature, the trend established for the corresponding Pt(IV) hexachloroplatinates strongly suggests that the larger Rb⁺ cation confers superior low-temperature phase stability compared to the K⁺ analog. This class-level inference is mechanistically grounded in the reduced rotational freedom and tighter packing of the larger cation within the lattice.

phase stability NQR low-temperature crystallography Rb₂PtCl₆ Rb₂PtCl₄ inference

Molecular Weight and Platinum Content Differentiation for Stoichiometric Procurement Calculations

The molecular weight of Rb₂PtCl₄ (507.8 g/mol) is significantly higher than that of K₂PtCl₄ (415.09 g/mol) and (NH₄)₂PtCl₄ (372.96 g/mol), resulting in a lower platinum weight fraction—approximately 38.4% Pt for Rb₂PtCl₄ versus 47.0% for K₂PtCl₄ and 52.3% for (NH₄)₂PtCl₄ [1]. When procurement is made on a per-mole-of-Pt basis, more mass of the rubidium salt must be ordered to deliver the same molar quantity of Pt(II). This difference must be factored into cost-per-mole calculations and reaction stoichiometry, particularly in multi-step syntheses where the rubidium cation is not incorporated into the final product.

molecular weight platinum content stoichiometry procurement specification

Cation Size Effect on Ion-Exchange and Lattice Parameter Characteristics vs. Potassium Analog

The ionic radius of Rb⁺ (1.52 Å for 8-coordinate environment) is substantially larger than that of K⁺ (1.38 Å), which translates into expanded unit-cell dimensions in rubidium salts. The unit-cell dimensions for Rb₂PtCl₄ were determined alongside its morphology in the 1977 crystal growth study, with full data deposited in the JCPDS Powder Diffraction File [1]. Although the specific numerical values are behind a paywall, the structural consequence of the larger cation is a measurable increase in unit-cell volume, which influences ion-exchange selectivity, solid-state reactivity, and compatibility with templating applications where specific lattice dimensions are required.

cation radius lattice parameter ion exchange Rb₂PtCl₄ structure

Application Scenarios Where Dirubidium Tetrachloroplatinate Provides a Demonstrated Advantage


Gel-Medium Growth of Single Crystals for X-ray Crystallography and Spectroscopic Studies

When single crystals of a tetrachloroplatinate(II) salt are required for structural determination, Rb₂PtCl₄ mandates a gel-growth protocol because solution crystallization is suppressed by an uncontrollably high nucleation rate [1]. This makes the rubidium salt the compound of choice specifically when the research objective involves studying the Pt(II) square-planar chromophore within a rubidium-based lattice environment, as gel growth yields morphology-defined crystals suitable for single-crystal diffraction and polarized spectroscopy.

Low-Temperature Cryogenic Spectroscopy or Neutron Diffraction Requiring Phase-Stable Platinum Matrices

The established low-temperature stability of Rb₂PtCl₆ to 0 K—contrasting with the incipient phase transition in K₂PtCl₆—supports the selection of rubidium-based tetrachloroplatinates for experiments requiring a single, well-defined crystallographic phase across a wide temperature range [2]. Researchers conducting variable-temperature NQR, EPR, or neutron diffraction on Pt(II) systems may prefer Rb₂PtCl₄ to avoid phase-transition-induced artifacts.

Controlled-Release or Heterogeneous-Phase Pt(II) Precursor Formulations

The sparingly soluble nature of Rb₂PtCl₄ compared to the readily soluble K₂PtCl₄ (0.93 g/100 g H₂O at 16 °C) and Na₂PtCl₄ makes it suitable as a slow-release Pt(II) source in heterogeneous catalysis preparation, electrodeposition baths, or solid-state synthesis where sustained low-concentration delivery of Pt(II) is desirable [3].

Ion-Exchange Separation and Rubidium-Selective Materials Chemistry

The large ionic radius of Rb⁺ (1.52 Å) and the distinct solubility of its tetrachloroplatinate salt support applications in ion-exchange chromatography and rubidium-selective separation processes, where the differential solubility and lattice parameters of Rb₂PtCl₄ vs. K₂PtCl₄ enable fractional crystallization or chromatographic resolution of alkali metals [4].

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